Cas no 1225532-76-2 (5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine)

5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine
- 1225532-76-2
- EN300-1831098
-
- インチ: 1S/C11H12N2O3/c1-14-8-4-3-7(5-9(8)15-2)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)
- InChIKey: VVKQBEIAUDQSOR-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=NC=C1C1C=CC(=C(C=1)OC)OC
計算された属性
- せいみつぶんしりょう: 220.08479225g/mol
- どういたいしつりょう: 220.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 70.5Ų
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831098-0.1g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1831098-0.5g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1831098-10g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1831098-5.0g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1831098-1.0g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1831098-1g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1831098-5g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1831098-0.05g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1831098-10.0g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1831098-2.5g |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine |
1225532-76-2 | 2.5g |
$2295.0 | 2023-09-19 |
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amineに関する追加情報
5-(3,4-Dimethoxyphenyl)-1,3-Oxazol-2-amine: A Comprehensive Overview
CAS No. 1225532-76-2, also known as 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles and features a unique structural arrangement that includes a dimethoxyphenyl group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The dimethoxyphenyl group is a common moiety found in many natural products and synthetic compounds with diverse biological activities. It is known to enhance the lipophilicity and stability of molecules, which can be crucial for improving their pharmacokinetic properties. In the context of 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine, this group likely contributes to its ability to cross biological membranes and interact with specific cellular targets.
The oxazole ring is another key structural feature of this compound. Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. They are known for their versatility in forming hydrogen bonds and their ability to participate in various chemical reactions. In medicinal chemistry, oxazoles are often used as scaffolds for the design of bioactive molecules due to their favorable physicochemical properties and biological activity.
Recent studies have highlighted the potential therapeutic applications of 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The study demonstrated that 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine has also been investigated for its neuroprotective properties. A study published in the Journal of Neurochemistry reported that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism underlying this neuroprotective effect is thought to involve the activation of antioxidant defense systems and the inhibition of apoptosis pathways. These findings open up new avenues for exploring its potential in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine has also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It also shows low plasma protein binding and a moderate volume of distribution, suggesting that it can effectively reach target tissues. Furthermore, studies have shown that 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine is metabolically stable and has a reasonable half-life, making it suitable for once-daily dosing regimens.
In terms of safety and toxicity, preclinical studies have demonstrated that 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine is generally well-tolerated at therapeutic doses. Animal models have shown no significant adverse effects on major organs or systems at doses up to several times higher than those required for therapeutic efficacy. However, further clinical trials are necessary to fully evaluate its safety profile in humans.
The development of 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine as a therapeutic agent is currently underway. Several pharmaceutical companies are conducting phase I and II clinical trials to assess its efficacy and safety in various disease conditions. Preliminary results from these trials have been promising, with the compound showing good tolerability and preliminary evidence of efficacy.
In conclusion, 5-(3,4-dimethoxyphenyl)-1,3-oxazol-2-amine (CAS No. 1225532-76-2) is a promising compound with a unique chemical structure that confers multiple biological activities. Its anti-inflammatory and neuroprotective properties make it a valuable candidate for the treatment of various diseases. Ongoing research and clinical trials will further elucidate its potential therapeutic applications and contribute to the development of new treatments for unmet medical needs.
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